An In-Depth Technical Guide to Boc-O2Oc-O2Oc-OH: A Versatile Linker for Advanced Drug Development
An In-Depth Technical Guide to Boc-O2Oc-O2Oc-OH: A Versatile Linker for Advanced Drug Development
Introduction: The Strategic Importance of Heterobifunctional Linkers in Modern Therapeutics
In the rapidly evolving landscape of drug discovery, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is no longer a mere spacer. It has emerged as a critical determinant of a molecule's efficacy, selectivity, and pharmacokinetic profile.[1][] Among the diverse arsenal of linkers, heterobifunctional molecules bearing a polyethylene glycol (PEG) backbone have garnered significant attention for their ability to favorably modulate the physicochemical properties of the final conjugate.[][4] This guide provides a comprehensive technical overview of a specific and increasingly utilized PEG-based linker: Boc-O2Oc-O2Oc-OH.
This molecule is a sophisticated building block designed for the controlled, stepwise synthesis of complex bioconjugates.[5] It features a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other, separated by a defined-length PEG-like chain. This architecture allows for selective and orthogonal chemical modifications, a crucial attribute in the multi-step assembly of targeted therapeutics.[6] This guide will delve into the chemical structure, physicochemical properties, synthesis, and applications of Boc-O2Oc-O2Oc-OH, providing researchers, scientists, and drug development professionals with the necessary insights to effectively leverage this versatile linker in their research endeavors.
Deciphering the Structure: Nomenclature and Chemical Identity
The nomenclature "Boc-O2Oc-O2Oc-OH" provides a shorthand description of the molecule's structure.
-
Boc: Refers to the tert-butyloxycarbonyl protecting group attached to a terminal amine. This acid-labile group is a cornerstone of modern peptide and bioconjugation chemistry, offering robust protection under a wide range of conditions while being readily removable with mild acid treatment.[]
-
O2Oc: This recurring unit represents an 8-amino-3,6-dioxaoctanoic acid (AEEA) moiety, which is a short, hydrophilic di(ethylene glycol) spacer with a carboxylic acid. The repetition of "O2Oc" indicates the linkage of two such units.
Therefore, the systematic IUPAC name for Boc-O2Oc-O2Oc-OH is 2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid .
The following diagram illustrates the logical relationship between the different components of the Boc-O2Oc-O2Oc-OH molecule.
Physicochemical Properties: A Tabulated Overview
The physicochemical properties of Boc-O2Oc-O2Oc-OH are crucial for its handling, reactivity, and the characteristics it imparts to the final conjugate. The PEG-like nature of the backbone generally confers good solubility in a range of organic solvents and aqueous media, a desirable trait for bioconjugation reactions.[]
| Property | Value | Source |
| CAS Number | 1069067-08-8 | [8] |
| Molecular Formula | C₁₇H₃₂N₂O₉ | [8] |
| Molecular Weight | 408.44 g/mol | [8] |
| Appearance | White to off-white solid or viscous liquid | [4] (by analogy) |
| Purity | Typically ≥95% | (General supplier information) |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like dichloromethane. | [4] (by analogy) |
| Storage | Store at -20°C in a dry, sealed container to prevent moisture absorption and degradation. | (General recommendation) |
Synthesis and Purification: A Generalized Protocol
Step 1: Mono-Boc Protection of a Diamino-PEG Precursor
The initial step involves the selective protection of one of the two amino groups of a diamino-PEG molecule. This is a critical step to ensure the desired heterobifunctionality. An excess of the diamine is often used to favor mono-protection.
Materials:
-
Diamino-PEG derivative (e.g., 2,2'-(Ethylenedioxy)bis(ethylamine))
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dioxane and Water
-
Magnesium oxide (optional, as a mild base)
Protocol:
-
Dissolve the diamino-PEG derivative in a mixture of dioxane and water.
-
Add a mild base such as magnesium oxide.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at room temperature with vigorous stirring.
-
Allow the reaction to proceed for 16-24 hours.
-
Work-up the reaction by filtering and concentrating the solution under reduced pressure.
-
Purify the mono-Boc-protected intermediate by distillation or column chromatography to isolate the desired product from unreacted diamine and di-Boc-protected byproduct.[9][10]
Step 2: Alkylation to Introduce the Carboxylic Acid Moiety
The second step involves the alkylation of the remaining free amine with a haloacetylated PEG derivative, followed by hydrolysis of an ester to yield the final carboxylic acid.
Materials:
-
Mono-Boc-protected diamino-PEG intermediate from Step 1
-
A suitable haloacetylated PEG derivative with a protected carboxylic acid (e.g., tert-butyl bromoacetate)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Trifluoroacetic acid (TFA) for ester hydrolysis (if a tert-butyl ester is used)
Protocol:
-
Dissolve the mono-Boc-protected intermediate and the haloacetylated PEG derivative in an anhydrous solvent like DCM or DMF.
-
Add a non-nucleophilic base such as DIPEA to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
If a tert-butyl ester was used, remove the solvent and treat the residue with a solution of TFA in DCM to hydrolyze the ester to the carboxylic acid.
-
Purify the final product, Boc-O2Oc-O2Oc-OH, using reverse-phase high-performance liquid chromatography (RP-HPLC).
The following diagram illustrates the general workflow for the synthesis of Boc-protected amino-PEG-acids.
Spectroscopic Characterization: A Representative Analysis
While specific spectra for Boc-O2Oc-O2Oc-OH are not publicly available, the expected NMR and IR data can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum would be expected to show characteristic signals for the Boc group, the ethylene glycol protons, and the methylene protons adjacent to the amide and carbamate functionalities.
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.[11]
-
~3.30-3.70 ppm (multiplets): A complex region of overlapping signals from the methylene protons of the ethylene glycol units.[12]
-
~4.10 ppm (singlet, 2H): The methylene protons adjacent to the terminal carboxylic acid.
-
A broad signal for the NH proton of the carbamate, which may be exchangeable with deuterium oxide.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide further structural confirmation with the following expected signals:
-
~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.[11]
-
~70.0-71.0 ppm: A series of signals corresponding to the methylene carbons of the PEG backbone.[12]
-
~79.5 ppm: The quaternary carbon of the tert-butyl group.[11]
-
~156.0 ppm: The carbonyl carbon of the Boc carbamate.[12]
-
~170.0-175.0 ppm: Signals for the amide and carboxylic acid carbonyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
~3300 cm⁻¹ (broad): N-H stretching of the carbamate and amide groups.
-
~2870-2980 cm⁻¹: C-H stretching of the alkyl and methylene groups.
-
~1680-1720 cm⁻¹: A strong C=O stretching band, likely a composite of the carbamate, amide, and carboxylic acid carbonyls.[13][14]
-
~1100 cm⁻¹ (strong, broad): C-O-C stretching of the ether linkages in the PEG backbone.[13]
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecule [M+H]⁺ at m/z 409.22, and potentially other adducts such as [M+Na]⁺ at m/z 431.20.
Applications in Drug Development: A Focus on PROTACs
The heterobifunctional nature of Boc-O2Oc-O2Oc-OH makes it an exceptionally valuable linker for the synthesis of PROTACs.[1][] PROTACs are chimeric molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[] The linker plays a crucial role in orienting the POI and the E3 ligase to facilitate the formation of a productive ternary complex, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[]
The general strategy for synthesizing a PROTAC using Boc-O2Oc-O2Oc-OH involves a sequential, two-step conjugation process.
-
First Amide Coupling: The carboxylic acid terminus of the linker is activated (e.g., using HATU or EDC/NHS) and reacted with an amine-containing ligand for either the POI or the E3 ligase.
-
Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions (typically with TFA in DCM) to expose a free amine.
-
Second Amide Coupling: The newly exposed amine is then coupled to the second ligand (for the E3 ligase or POI, respectively), which has a carboxylic acid functionality.
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
The PEG component of the Boc-O2Oc-O2Oc-OH linker can enhance the aqueous solubility of the PROTAC, a common challenge in the development of these typically large and often hydrophobic molecules.[8] Furthermore, the flexibility and length of the linker are critical parameters that must be optimized for each specific POI-E3 ligase pair to achieve potent and selective degradation.
Experimental Protocols: Key Methodologies
Protocol 1: Amide Coupling of the Carboxylic Acid Terminus
This protocol describes the activation of the carboxylic acid of Boc-O2Oc-O2Oc-OH and its coupling to an amine-containing molecule (Ligand-NH₂).
Materials:
-
Boc-O2Oc-O2Oc-OH
-
Ligand-NH₂ (for POI or E3 ligase)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve Boc-O2Oc-O2Oc-OH (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add a solution of Ligand-NH₂ (1 equivalent) in anhydrous DMF to the activated linker solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the Boc-protected intermediate by column chromatography on silica gel.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS, optional scavenger)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation, add TIS (2-5% v/v) as a scavenger.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine is often used directly in the next step without further purification.[5]
The following diagram illustrates the workflow for the Boc deprotection of a PEG linker.
Conclusion and Future Perspectives
Boc-O2Oc-O2Oc-OH represents a highly valuable and versatile chemical tool for the construction of complex, targeted therapeutics. Its well-defined structure, combining a hydrophilic PEG-like spacer with orthogonally protected functional groups, enables a modular and controlled approach to the synthesis of PROTACs, ADCs, and other advanced drug delivery systems.[6][12] The insights provided in this guide, from its chemical identity and properties to detailed experimental considerations, are intended to empower researchers to effectively incorporate this linker into their drug discovery programs. As the field of targeted protein degradation and bioconjugation continues to expand, the rational design and application of sophisticated linkers like Boc-O2Oc-O2Oc-OH will undoubtedly play a central role in the development of the next generation of precision medicines.
References
- 1. chempep.com [chempep.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scienceopen.com [scienceopen.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
